molecular formula C14H13FO2 B7559631 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol

Cat. No.: B7559631
M. Wt: 232.25 g/mol
InChI Key: LFOQQKXJGOTEGC-UHFFFAOYSA-N
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Description

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is an organic compound that belongs to the class of phenethyl alcohols It is characterized by the presence of a phenyl group and a p-fluorophenoxy group attached to an ethyl alcohol backbone

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOQQKXJGOTEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol can be synthesized through several methods. One common approach involves the reaction of phenethyl alcohol with p-fluorophenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction.

Another method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with p-fluorophenoxyacetaldehyde to form the desired product. This reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and p-fluorophenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol involves its interaction with specific molecular targets. The phenyl and p-fluorophenoxy groups can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: A simpler analog without the p-fluorophenoxy group.

    2-Phenylethanol: Another analog with a similar structure but lacking the fluorine atom.

    p-Fluorophenol: Contains the p-fluorophenoxy group but lacks the ethyl alcohol backbone.

Uniqueness

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is unique due to the presence of both the phenyl and p-fluorophenoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

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